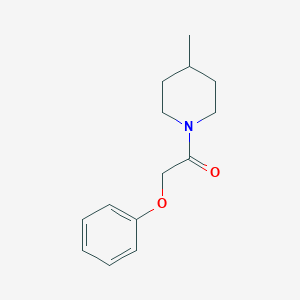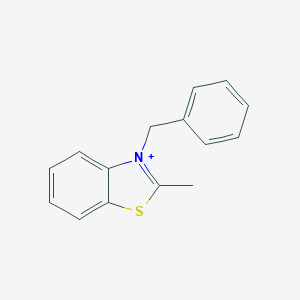
N-(3-chlorophenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)thiophene-2-sulfonamide, commonly referred to as CPT-11, is a chemical compound with potential applications in scientific research. This compound is a derivative of irinotecan, a chemotherapy drug used to treat colon and rectal cancer. However,
Mécanisme D'action
CPT-11 exerts its anticancer effects by inhibiting topoisomerase I, which is responsible for relieving torsional strain in DNA during replication and transcription. CPT-11 binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. In addition, CPT-11 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPT-11 in lab experiments is its specificity for topoisomerase I, which allows for targeted inhibition of this enzyme. However, CPT-11 can also have off-target effects, leading to toxicity in normal cells. In addition, the synthesis of CPT-11 can be complex and time-consuming, making it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving CPT-11. One area of interest is the development of new formulations or delivery methods to improve the efficacy of CPT-11 in cancer treatment. Another potential direction is the investigation of CPT-11's effects on other cellular processes beyond topoisomerase I inhibition. Additionally, research could focus on identifying biomarkers that predict response to CPT-11 treatment, allowing for more personalized cancer therapy.
In conclusion, N-(3-chlorophenyl)thiophene-2-sulfonamide, or CPT-11, has potential applications in scientific research due to its ability to inhibit topoisomerase I and induce cell death in cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for research involving CPT-11.
Méthodes De Synthèse
CPT-11 is synthesized through a multistep process involving the reaction of 3-chlorobenzenesulfonyl chloride with thiophene-2-amine, followed by the addition of sodium hydroxide and irinotecan. The resulting product is then purified through a series of chromatography techniques.
Applications De Recherche Scientifique
CPT-11 has potential applications in scientific research due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. CPT-11 has been shown to be effective in treating a variety of cancers, including lung, ovarian, and cervical cancer.
Propriétés
Formule moléculaire |
C10H8ClNO2S2 |
|---|---|
Poids moléculaire |
273.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
Clé InChI |
KXDHPPLMRGARJZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



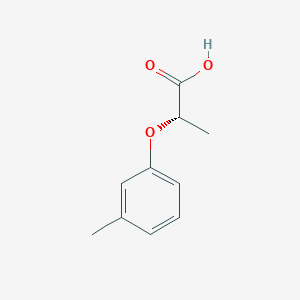
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)


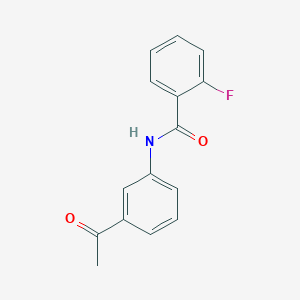

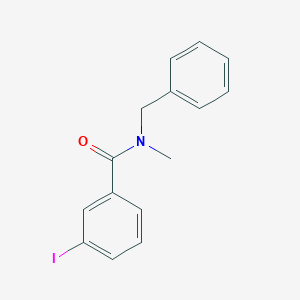
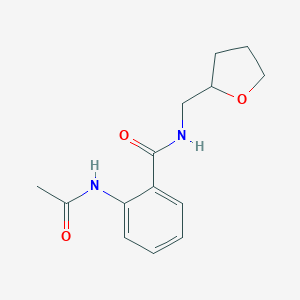
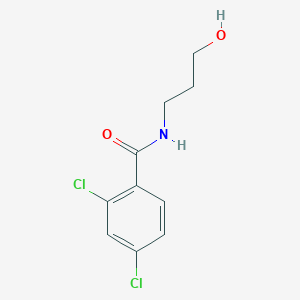
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
